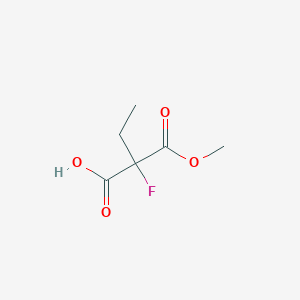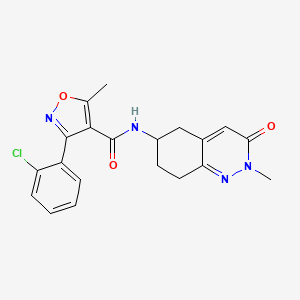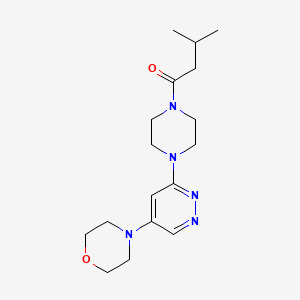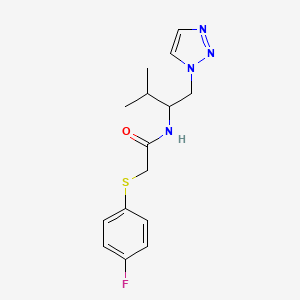![molecular formula C20H21ClN2O3S2 B2423455 4-(4-clorobencenosulfonil)-N-{3-ciano-4H,5H,6H,7H,8H-ciclohepta[b]tiofen-2-il}butanamida CAS No. 941901-21-9](/img/structure/B2423455.png)
4-(4-clorobencenosulfonil)-N-{3-ciano-4H,5H,6H,7H,8H-ciclohepta[b]tiofen-2-il}butanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C20H21ClN2O3S2 and its molecular weight is 436.97. The purity is usually 95%.
BenchChem offers high-quality 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
a. Actividad Antiinflamatoria: Los tiofenos exhiben efectos antiinflamatorios, lo que los convierte en candidatos potenciales para el manejo de afecciones inflamatorias. Los investigadores han explorado su uso en el desarrollo de nuevos fármacos antiinflamatorios.
b. Propiedades Antipsicóticas: Ciertos derivados de tiofeno han demostrado actividad antipsicótica. Las investigaciones continúan para identificar compuestos con mayor eficacia y menores efectos secundarios para los trastornos de salud mental.
c. Efectos Antiarrítmicos: Los tiofenos se han estudiado por su capacidad para regular el ritmo cardíaco (actividad antiarrítmica). Estos compuestos pueden contribuir al desarrollo de medicamentos antiarrítmicos más seguros.
d. Potencial Antiansiedad: Algunas moléculas a base de tiofeno exhiben propiedades ansiolíticas. Los investigadores investigan su impacto en los trastornos relacionados con la ansiedad y el manejo del estrés.
e. Propiedades Antioxidantes: Los tiofenos poseen actividad antioxidante, que es crucial para combatir el estrés oxidativo y prevenir el daño celular. Estos compuestos pueden encontrar aplicaciones en suplementos de salud o alimentos funcionales.
f. Agentes Antimcrobianos: Los tiofenos han demostrado ser prometedores como agentes antimicrobianos. Los investigadores exploran su eficacia contra bacterias, hongos y otros patógenos.
g. Inhibidores de Quinasas: Ciertos derivados de tiofeno actúan como inhibidores de quinasas, interfiriendo con las vías de señalización celular. Estos compuestos son relevantes en la investigación del cáncer y la terapia dirigida.
h. Potencial Anticancerígeno: Los tiofenos se han investigado por sus propiedades anticancerígenas. Los investigadores estudian sus efectos sobre el crecimiento tumoral, la apoptosis y la metástasis.
Aplicaciones en Ciencia de Materiales
Más allá de la medicina, los tiofenos desempeñan un papel en la ciencia de los materiales:
a. Electrónica Orgánica: Los materiales basados en tiofeno se utilizan en la electrónica orgánica, incluidos los diodos emisores de luz (LED) y las células fotovoltaicas orgánicas. Sus propiedades electrónicas únicas los hacen adecuados para dispositivos de bajo consumo energético.
b. Inhibición de la Corrosión: Los tiofenos pueden inhibir la corrosión de los metales. Los investigadores exploran su uso en recubrimientos protectores para metales expuestos a ambientes hostiles.
En resumen, la síntesis y caracterización de nuevos derivados de tiofeno sigue siendo un área de investigación emocionante. Estos compuestos ofrecen una amplia gama de aplicaciones, desde la medicina hasta la ciencia de los materiales, y prometen abordar diversos desafíos de salud y tecnológicos .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a thiophene derivative , and thiophene-based analogs have been found to exhibit a variety of biological effects . .
Mode of Action
The mode of action of this compound is not well-documented. As a thiophene derivative, it may interact with its targets through a variety of mechanisms. Thiophene derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
As a thiophene derivative, it may have a variety of effects at the molecular and cellular level . .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c21-14-8-10-15(11-9-14)28(25,26)12-4-7-19(24)23-20-17(13-22)16-5-2-1-3-6-18(16)27-20/h8-11H,1-7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHBVWBPLSGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2423372.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423374.png)

![N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2423377.png)
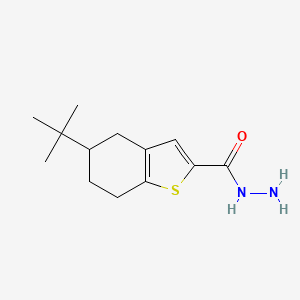
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423382.png)
![N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2423384.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2423385.png)

